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Compound of Interest

Compound Name:
(8-Bromonaphthalen-1-

yl)methanol

Cat. No.: B082454 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 8-bromo-1-

naphthalenemethanol, a key intermediate in various synthetic applications. This document is

intended for researchers, scientists, and professionals in the field of drug development and

materials science, offering a consolidated resource for the structural elucidation of this

compound through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS).

Due to the limited availability of direct experimental spectra for 8-bromo-1-

naphthalenemethanol in public databases, this guide presents a combination of predicted data

and experimental data from structurally analogous compounds. This approach provides a

reliable framework for the identification and characterization of 8-bromo-1-

naphthalenemethanol.

Molecular Structure and Properties
IUPAC Name: (8-Bromo-1-naphthalenyl)methanol

CAS Number: 14938-58-0

Molecular Formula: C₁₁H₉BrO

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b082454?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Weight: 237.09 g/mol

Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 8-

bromo-1-naphthalenemethanol. These predictions are based on established computational

models and are expected to be in close agreement with experimental values.

Table 1: Predicted ¹H NMR Spectral Data for 8-bromo-1-naphthalenemethanol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~5.0 Singlet 2H -CH₂OH

~7.2-8.2 Multiplet 6H Ar-H

~4.5 Broad Singlet 1H -OH

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for 8-bromo-1-naphthalenemethanol

Chemical Shift (δ, ppm) Assignment

~65 -CH₂OH

~120-135 Aromatic Carbons

Predicted in CDCl₃

Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.
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Instrument Setup: The spectra are typically recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The

chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16

ppm).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectral Data
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands expected for 8-bromo-1-naphthalenemethanol are listed below.

Table 3: Expected IR Absorption Bands for 8-bromo-1-naphthalenemethanol

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Broad O-H stretch (alcohol)

~3050 Medium C-H stretch (aromatic)

~2920 Medium C-H stretch (aliphatic)

~1600, 1500, 1450 Medium-Strong C=C stretch (aromatic)

~1050 Strong C-O stretch (primary alcohol)

~750-800 Strong C-Br stretch

Experimental Protocol for IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is as follows:

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the empty ATR crystal should be

recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 8-bromo-1-naphthalenemethanol, the presence of a bromine atom will result

in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Expected Mass Spectrometry Data for 8-bromo-1-naphthalenemethanol

m/z Relative Abundance Assignment

236 ~100% [M]⁺ (with ⁷⁹Br)

238 ~98% [M]⁺ (with ⁸¹Br)

207/209 Variable [M-CH₂OH]⁺

127 Variable [M-Br-CO]⁺

Experimental Protocol for Mass Spectrometry
A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as

follows:

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a

constant flow rate.

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant

mass range. High-resolution mass spectrometry (HRMS) can be used for accurate mass

determination.
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Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 8-bromo-1-

naphthalenemethanol using the discussed spectral techniques.
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Caption: Workflow for the structural elucidation of 8-bromo-1-naphthalenemethanol.

This guide serves as a foundational resource for the spectral characterization of 8-bromo-1-

naphthalenemethanol. While predicted data offers a strong basis for identification, experimental

verification remains the gold standard. Researchers are encouraged to use this information in

conjunction with their own analytical data for definitive structural confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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